molecular formula C22H21N5O2 B2812303 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1326920-28-8

1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2812303
CAS No.: 1326920-28-8
M. Wt: 387.443
InChI Key: CWQPTWBVRJKZAT-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often involve heating and stirring under an inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazolo[1,5-a]pyrazine moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[1,5-a]pyrazine moiety can produce dihydropyrazines.

Scientific Research Applications

1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its combination of a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that exhibits significant biological activity, particularly in pharmacological contexts. This compound is characterized by its unique structural features, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its diverse potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21N5O2
  • Molecular Weight : 387.443 g/mol

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The initial steps focus on creating the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), with heating and stirring under inert atmospheres being standard practices to ensure optimal product formation.

Pharmacological Potential

Research indicates that compounds containing pyrazolo structures, including this compound, are explored for various pharmacological activities:

  • Antitumor Activity : Pyrazolo derivatives have shown promising results as antitumor agents due to their inhibitory effects on key cancer-related targets such as BRAF(V600E), EGFR, and telomerase . In particular, studies have demonstrated that this compound may enhance the efficacy of conventional chemotherapeutics like doxorubicin in breast cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses significant antibacterial properties, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : Pyrazolo derivatives are also noted for their anti-inflammatory activities. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo compounds similar to this compound:

  • Combination Therapy in Breast Cancer :
    • A study investigated the synergistic effects of pyrazole derivatives with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies .
  • Antifungal Activity :
    • Research evaluating a series of pyrazole derivatives demonstrated significant antifungal activity against several phytopathogenic fungi. This highlights the versatility of pyrazole compounds in addressing both bacterial and fungal infections .
  • Structure-Activity Relationship (SAR) :
    • Various studies have analyzed the SAR of pyrazolo compounds to identify structural features that enhance biological activity. This research is crucial for guiding future drug design efforts targeting specific diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Attributes
2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidineContains piperazine and pyrazolo structuresDistinct pharmacological profiles
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridinePiperazine ring with a pyrrolo structurePotential use in neurological disorders
(3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanoneCombines quinoline and piperazine moietiesApplications in herbicidal formulations

Properties

IUPAC Name

furan-2-yl-[4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-5-2-3-6-17(16)18-15-19-21(23-8-9-27(19)24-18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQPTWBVRJKZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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